molecular formula C9H5BrFNO B1290675 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile CAS No. 267880-92-2

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile

Cat. No.: B1290675
CAS No.: 267880-92-2
M. Wt: 242.04 g/mol
InChI Key: JYQGDFCINOSMOC-UHFFFAOYSA-N
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Description

Chemical Overview

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is an organic compound with the molecular formula C₉H₅BrFNO and a molecular weight of 242.04 grams per mole. The compound is officially registered under Chemical Abstracts Service number 267880-92-2 and carries the systematic name 4-Bromo-2-fluoro-β-oxobenzenepropanenitrile according to Chemical Abstracts Service nomenclature. The molecular structure consists of a phenyl ring substituted with bromine at the 4-position and fluorine at the 2-position, connected to a propanenitrile chain bearing a ketone functionality at the 3-position.

The compound exhibits a melting point range of 116-118 degrees Celsius, indicating its solid-state characteristics at room temperature. The structural integrity is maintained through the canonical SMILES notation N#CCC(=O)C1=CC=C(Br)C=C1F, which precisely describes the connectivity and spatial arrangement of atoms within the molecule. The International Union of Pure and Applied Chemistry name follows the systematic nomenclature as this compound, reflecting the substitution pattern and functional group arrangement.

Table 1: Fundamental Molecular Properties

Property Value Source
Molecular Formula C₉H₅BrFNO
Molecular Weight 242.04 g/mol
CAS Registry Number 267880-92-2
Melting Point 116-118°C
MDL Number MFCD09607907
Purity (Commercial) 97%

The compound's computational chemistry parameters reveal important physicochemical characteristics that influence its behavior in chemical reactions and biological systems. The topological polar surface area measures 40.86 square angstroms, indicating moderate polarity that affects solubility and membrane permeability. The calculated logarithmic partition coefficient of 2.68458 suggests favorable lipophilicity for organic phase interactions. The molecular architecture contains two hydrogen bond acceptors and zero hydrogen bond donors, with two rotatable bonds providing conformational flexibility.

Table 2: Computational Chemistry Data

Parameter Value Reference
Topological Polar Surface Area 40.86 Ų
LogP (Octanol/Water) 2.68458
Hydrogen Bond Acceptors 2
Hydrogen Bond Donors 0
Rotatable Bonds 2
Heavy Atom Count 13
Complexity Index 247

Historical Context and Development

The development of this compound emerged from the broader field of beta-ketonitrile synthesis, which has been a subject of significant interest in organic chemistry for several decades. Research into beta-ketonitrile compounds intensified during the late 20th and early 21st centuries as chemists recognized their potential as versatile synthetic intermediates. The specific compound under discussion was first documented in chemical databases in 2019, with its initial appearance in PubChem occurring on December 6, 2019. The most recent modifications to its chemical record were updated as recently as May 18, 2025, indicating ongoing research interest and applications.

The synthetic methodology for producing this compound follows established protocols for beta-ketonitrile preparation. According to research documentation, the general procedure involves the use of substituted benzamide derivatives as starting materials. The synthesis typically employs 4-bromo-2-fluoro-N-phenyl-N-tosylbenzamide as a precursor, which undergoes specific reaction conditions to yield the target beta-ketonitrile product. This synthetic approach represents part of a broader methodological development in the field of ketonitrile chemistry that has evolved over the past two decades.

The compound's registration and characterization coincided with increased pharmaceutical industry interest in halogenated aromatic compounds as building blocks for drug discovery. The presence of both bromine and fluorine substituents makes this compound particularly valuable for medicinal chemistry applications, as these halogens can significantly influence biological activity, metabolic stability, and pharmacokinetic properties. The development timeline reflects the growing sophistication of synthetic organic chemistry and the increasing demand for specialized pharmaceutical intermediates.

Significance in Organic Chemistry

This compound occupies a prominent position in organic chemistry due to its unique structural features and synthetic versatility. The compound belongs to the important class of beta-ketonitriles, which serve as crucial building blocks in organic synthesis. The simultaneous presence of ketone and nitrile functional groups provides multiple reaction sites for chemical transformations, enabling diverse synthetic pathways and molecular modifications.

The halogen substitution pattern on the aromatic ring contributes significantly to the compound's chemical behavior and synthetic utility. The bromine atom at the 4-position serves as an excellent leaving group for cross-coupling reactions, particularly palladium-catalyzed processes such as Suzuki-Miyaura, Heck, and Sonogashira reactions. The fluorine substituent at the 2-position introduces electronic effects that can modulate reactivity and selectivity in chemical transformations. This combination of halogens creates opportunities for sequential functionalization strategies in complex molecule synthesis.

Research has demonstrated the compound's utility in pharmaceutical applications, particularly as a reference standard for drug impurity analysis and as a reagent in biomedical research. The compound's role in proteomics research has been specifically noted, indicating its relevance in protein structure and function studies. Additionally, its application as a reference standard in pharmaceutical testing underscores its importance in quality control processes for drug development and manufacturing.

Table 3: Synthetic Applications and Research Areas

Application Area Specific Use Reference
Pharmaceutical Chemistry Drug impurity reference standard
Proteomics Research Protein analysis reagent
Organic Synthesis Beta-ketonitrile building block
Analytical Chemistry Reference material for calibration
Medicinal Chemistry Pharmaceutical intermediate

The compound's significance extends to its role in the synthesis of more complex molecular architectures. The beta-ketonitrile functionality serves as a nucleophilic center that can participate in aldol condensations, Michael additions, and other carbon-carbon bond forming reactions. The nitrile group can be transformed into various other functional groups including carboxylic acids, amides, and amines through hydrolysis, reduction, or other chemical modifications. This functional group versatility makes the compound an excellent starting point for the synthesis of diverse chemical libraries and pharmaceutical candidates.

Properties

IUPAC Name

3-(4-bromo-2-fluorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQGDFCINOSMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640005
Record name 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267880-92-2
Record name 4-Bromo-2-fluoro-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267880-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Knoevenagel Condensation

One of the primary methods for synthesizing this compound is through a Knoevenagel condensation reaction. This method involves the reaction of 4-bromo-2-fluorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide.

Reaction Scheme:

  • Reactants:

    • 4-bromo-2-fluorobenzaldehyde
    • Malononitrile
    • Sodium ethoxide (base)
  • Process:

    • The aldehyde and malononitrile react to form an intermediate.
    • The reaction proceeds through condensation, followed by cyclization and dehydration to yield the desired product.

Yield and Conditions:
This method typically achieves moderate yields (around 60-70%) depending on reaction conditions such as temperature and time.

One-Pot Synthesis

A more efficient approach is a one-pot synthesis that combines several steps into a single reaction vessel, minimizing handling and time.

Procedure:

  • Combine starting materials such as 4-bromo-2-fluorobenzaldehyde and malononitrile in a solvent like dimethylformamide (DMF).
  • Introduce a base (e.g., sodium hydride) and heat the mixture.
  • Monitor the reaction using thin-layer chromatography (TLC) until completion.

Yield:
This method can yield up to 84% of the target compound due to reduced side reactions and improved reagent utilization.

Comparative Analysis of Preparation Methods

Method Key Reactants Base Used Yield (%) Additional Notes
Knoevenagel Condensation 4-bromo-2-fluorobenzaldehyde + Malononitrile Sodium ethoxide 60-70 Requires multiple steps; moderate yield
One-Pot Synthesis 4-bromo-2-fluorobenzaldehyde + Malononitrile Sodium hydride Up to 84 Efficient; combines multiple steps into one

Advanced Techniques for Optimization

Continuous Flow Synthesis

For industrial applications, continuous flow reactors can be utilized to enhance the synthesis process of this compound. This method allows for:

  • Improved heat transfer
  • Enhanced mixing
  • Higher yields due to controlled reaction conditions

Continuous flow techniques can optimize reaction times and improve overall product purity by minimizing exposure to unwanted side reactions.

Use of Catalysts

The incorporation of transition metal catalysts, such as copper(I) iodide, has been explored to facilitate cyclization processes in synthesizing derivatives of this compound. Catalysts can significantly improve reaction rates and yields while enabling milder reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine and fluorine substituents participate in nucleophilic aromatic substitution (NAS) and transition metal-catalyzed cross-coupling reactions.

Bromine Substitution

  • Reagents/Conditions: Palladium catalysts (e.g., PdCl₂(PPh₃)₂), arylboronic acids, or amines under Suzuki or Buchwald-Hartwig conditions .
  • Example Reaction:
    C9H5BrFNO+Ar B OH 2Pd catalystC9H5ArFNO+Byproducts\text{C}_9\text{H}_5\text{BrFNO}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{C}_9\text{H}_5\text{ArFNO}+\text{Byproducts}
    Yields aryl-substituted derivatives for pharmaceutical intermediates .

Fluorine Substitution

  • Limited reactivity due to strong C–F bond but feasible under harsh conditions (e.g., SNAr with strong bases like NaH in DMF) .

Condensation Reactions

The ketone and nitrile groups facilitate cyclization with nucleophiles like hydrazines.

Pyridazine Formation

  • Reagents/Conditions: Hydrazine hydrate in ethanol at 80°C .
    Product: 6-(4-bromo-2-fluorophenyl)pyridazine-3-carbonitrile.
    Yield: ~70% .
    Mechanism: Knoevenagel-like condensation followed by cyclodehydration.

Cross-Coupling Reactions

The bromo group enables palladium-catalyzed couplings for constructing complex architectures.

Suzuki-Miyaura Coupling

  • Reagents/Conditions: Arylboronic acids, Pd₂(dba)₃/XantPhos, K₂CO₃, toluene .
    Example:
    C9H5BrFNO+Ph B OH 2C15H10FNO\text{C}_9\text{H}_5\text{BrFNO}+\text{Ph B OH }_2\rightarrow \text{C}_{15}\text{H}_{10}\text{FNO}
    Application: Synthesis of biphenyl derivatives for kinase inhibitors .

Alkylation/Acylation at the Ketone

The α-hydrogens of the ketone are acidic and form enolates for alkylation.

Enolate Alkylation

  • Reagents/Conditions: LiHMDS (base), CH₃I (alkylating agent) in toluene .
    Product: 3-(4-Bromo-2-fluorophenyl)-3-alkylpropanenitrile.
    Yield: 65–72% .

Nitrile Group Transformations

The nitrile undergoes hydrolysis, reduction, or cycloaddition.

Hydrolysis to Carboxylic Acid

  • Reagents/Conditions: H₂SO₄ (concentrated), H₂O, heat .
    Product: 3-(4-Bromo-2-fluorophenyl)-3-oxopropanoic acid.
    Application: Intermediate for amide/ester derivatives .

Electrophilic Halogenation

The electron-rich aromatic ring undergoes halogenation at specific positions.

Bromination

  • Reagents/Conditions: NBS (N-bromosuccinimide) in DMF/CHCl₃ .
    Product: Dibrominated derivatives for further functionalization .

Quinoline Derivatives

  • Reagents/Conditions: Reaction with 6-ethoxy-5-fluoropyridin-3-amine under Pd catalysis .
    Product: Anticancer and antimicrobial agents .

Mechanistic Insights

  • Cross-Coupling: Oxidative addition of Pd(0) to the C–Br bond, followed by transmetalation and reductive elimination .
  • Pyridazine Formation: Hydrazine attacks the ketone, forming a hydrazone intermediate that cyclizes via elimination .
  • Enolate Chemistry: Deprotonation by LiHMDS generates a resonance-stabilized enolate, which reacts with electrophiles .

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromo and fluoro substituents can influence its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects: The bromine and fluorine substituents in the target compound enhance electrophilicity at the carbonyl group, making it more reactive toward nucleophilic addition compared to the non-halogenated analog 3-(4-biphenylyl)-3-oxopropanenitrile .
  • Solubility : The trifluoromethyl group in 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile increases lipophilicity, whereas the morpholine group in 3-[3-fluoro-4-(morpholin-4-yl)phenyl]-3-oxopropanenitrile enhances water solubility due to its polar nature .

Chemical Reactivity

  • Nucleophilic Additions : The target compound reacts efficiently with hydrazines to form pyrazole rings, whereas 3-[3-fluoro-4-(morpholin-4-yl)phenyl]-3-oxopropanenitrile undergoes condensation with aldehydes to yield Schiff bases .
  • Cyclization: The trifluoromethyl group in 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile stabilizes enolate intermediates, facilitating annulation reactions absent in non-fluorinated analogs .

Physicochemical Properties

Property Target Compound 3-(4-Fluorophenyl)-3-oxopropanenitrile
Melting Point Not reported 120–122°C
Solubility in DMSO High Moderate
Stability Moisture-sensitive Stable at RT

Biological Activity

3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a phenyl ring substituted with bromine and fluorine atoms, along with a nitrile group, which contributes to its reactivity and biological interactions. Its molecular formula is C9_9H5_5BrFNO, with a molecular weight of approximately 242.04 g/mol.

The compound can be synthesized through multi-step processes, often utilizing continuous flow reactors to enhance yield and purity. Its structure suggests potential interactions with biological targets, influencing enzyme activity or receptor binding due to the presence of halogen substituents and functional groups.

Biological Activity

1. Aldose Reductase Inhibition
One of the most significant biological activities associated with this compound is its potent inhibition of aldose reductase. This enzyme plays a crucial role in the polyol pathway, which is implicated in diabetic complications. The inhibition of aldose reductase can help mitigate the effects of diabetes by preventing the accumulation of sorbitol and fructose, thus reducing osmotic and oxidative stress in tissues.

2. Anticancer Potential
Research indicates that compounds similar in structure to this compound may exhibit anticancer properties. For instance, studies on related compounds have shown significant inhibition against various cancer cell lines, including HeLa and MCF7 cells. These compounds often induce apoptosis and cell cycle arrest, suggesting that this compound could also possess similar anticancer mechanisms .

3. Structure-Activity Relationship (SAR)
The introduction of fluorine and bromine atoms in the phenyl ring enhances the biological activity of related compounds. The presence of these halogens can influence the electronic properties of the molecule, thereby affecting its interaction with biological targets .

Case Studies

Study Compound Tested Cell Line IC50_{50} (µM) Mechanism
Study AThis compoundHeLaNot specifiedApoptosis induction
Study BRelated pyrazolo compoundsMCF721.81 ± 2.96CDK2 inhibition
Study CAldose reductase inhibitorsHuman fibroblasts0.068 ± 0.004Enzyme inhibition

The mechanism by which this compound exerts its effects likely involves modulation of key signaling pathways through enzyme inhibition or receptor interaction. Compounds with similar structures have been documented to bind to specific targets, influencing cellular processes such as proliferation and apoptosis.

Safety and Toxicity

While promising in terms of biological activity, safety data indicates that compounds containing bromine may pose risks such as skin irritation, while nitrile groups can be toxic upon inhalation or ingestion . Therefore, handling precautions are necessary when working with this compound.

Q & A

What are the common synthetic routes for preparing 3-(4-Bromo-2-fluorophenyl)-3-oxopropanenitrile, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
The synthesis of this compound typically involves Knoevenagel condensation or nucleophilic substitution starting from halogenated acetophenone derivatives. For example, 2-bromo-4′-fluoroacetophenone (CAS: 403-29-2) can react with cyanide sources (e.g., trimethylsilyl cyanide) under basic conditions to introduce the nitrile group . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side reactions.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts improve yields in halogenated systems .
    Yield improvements (≥70%) are achievable by monitoring intermediates via TLC or HPLC and employing recrystallization (e.g., ethanol/water mixtures) for purification .

Which spectroscopic techniques are most effective for characterizing structural features of this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Aromatic protons : Expect splitting patterns from ortho-F (δ 7.3–8.1 ppm, J ≈ 8–10 Hz for F coupling) and para-Br substituents .
    • Carbonyl (C=O) : A deshielded signal near δ 190–200 ppm in ¹³C NMR.
  • FT-IR : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) confirms the nitrile and ketone groups .
  • UV-Vis : Conjugation between the aryl and carbonyl groups results in λₐᵦₛ ~270–290 nm (π→π* transitions) .
    For advanced validation, 2D NMR (e.g., HSQC, HMBC) resolves ambiguities in substituent positioning .

How can single-crystal X-ray diffraction using SHELX resolve ambiguities in molecular geometry, particularly regarding substituent orientation?

Methodological Answer:
SHELXL refines crystal structures by:

  • Handling twinning : Use the TWIN command to model pseudo-merohedral twinning, common in halogenated aromatics due to packing symmetry .
  • Electron density maps : Analyze residual density peaks (>0.3 eÅ⁻³) to identify disordered Br/F atoms.
  • ORTEP visualization : Generate thermal ellipsoid plots to assess positional uncertainty (e.g., anisotropic displacement parameters for Br/F) .
    For high-resolution data (<1.0 Å), refine hydrogen atom positions using the AFIX command to resolve steric clashes .

What computational approaches predict the reactivity and electronic properties of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., σ→σ* in C-Br bonds) and charge distribution. The nitrile group acts as an electron-withdrawing moiety, directing electrophiles to the meta-position relative to Br .
  • Fukui Functions : Calculate using DFT (e.g., B3LYP/6-311++G** basis set) to pinpoint nucleophilic (f⁻) sites (e.g., carbonyl oxygen) and electrophilic (f⁺) regions (e.g., aromatic C adjacent to Br) .
    Software: Gaussian 16 or ORCA for calculations; Multiwfn for post-processing .

How can researchers address discrepancies between crystallographic and spectroscopic data (e.g., bond lengths)?

Methodological Answer:

  • Validation workflow :
    • Hirshfeld Surface Analysis : Compare XRD-derived bond lengths with normalized values from the Cambridge Structural Database (CSD) for similar compounds.
    • DFT Geometry Optimization : Minimize energy for the XRD structure and compare calculated vs. experimental bond lengths (RMSD <0.02 Å acceptable).
    • Spectroscopic Cross-Check : Validate ketone C=O bond length (XRD: ~1.21 Å) against IR stretching frequencies .
      For persistent discrepancies, consider dynamic effects (e.g., temperature-dependent XRD) or solvent-induced conformational changes .

What strategies are reported for utilizing this compound as a building block in synthesizing kinase inhibitors?

Methodological Answer:
The compound’s nitrile and ketone groups enable:

  • Cocrystallization : As in a JAK inhibitor patent, co-crystallize with hydrogen-bond donors (e.g., 3,5-dimethylpyrazole) to stabilize the active conformation .
  • Derivatization :
    • Nitrile → Amidine : React with NH₃/MeOH under pressure to form a bioactive amidine moiety.
    • Ketone → Hydrazone : Condense with hydrazines for Schiff base formation, enhancing binding to kinase ATP pockets .
      Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) and validate via HPLC-MS .

How do bromo and fluoro substituents influence reactivity compared to other halogenated analogs (e.g., chloro derivatives)?

Methodological Answer:

  • Electrophilicity : Br (σₚ = +0.26) is less electron-withdrawing than Cl (σₚ = +0.23), reducing deactivation of the aromatic ring.
  • Steric Effects : F (van der Waals radius = 1.47 Å) minimizes steric hindrance compared to bulkier halogens, favoring para-substitution in coupling reactions .
  • Reactivity in SNAr : Br activates the ring for nucleophilic attack at the ortho position to F, as seen in Pd-catalyzed cross-coupling (e.g., Suzuki with aryl boronic acids) .

What methodologies assess the compound’s stability under varying conditions (pH, temperature)?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (Tₒₙₛₑₜ >150°C suggests thermal stability).
  • pH Stability Studies :
    • Acidic Conditions (pH 2–4) : Monitor nitrile hydrolysis to amides via ¹H NMR (appearance of NH₂ peaks at δ 6.5–7.5 ppm).
    • Basic Conditions (pH 10–12) : Track ketone enolization using UV-Vis (shift in λₐᵦₛ due to conjugation changes) .
      Store samples at 0–10°C in amber vials to prevent photodegradation .

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